4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol
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Overview
Description
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol is a heterocyclic compound with a molecular formula of C6H4ClN3O. It is a versatile chemical compound known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4th position and a hydroxyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, followed by chlorination to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and minimizing by-products. These methods often involve the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure high efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 5th position can participate in oxidation-reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic compounds, including kinase inhibitors.
Biology: The compound is studied for its potential as an anticancer and antiviral agent.
Medicine: It serves as an intermediate in the synthesis of drugs for treating inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Industry: The compound is used in the production of various pharmaceutical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of Janus kinase (JAK) enzymes, interfering with the JAK-STAT signaling pathway. This pathway is crucial for cell division, survival, and immune response. By inhibiting JAK enzymes, the compound can modulate immune responses and reduce inflammation .
Comparison with Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol can be compared with other similar compounds, such as:
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the hydroxyl group at the 5th position.
7H-pyrrolo[2,3-d]pyrimidin-4-ol: Similar core structure but lacks the chlorine atom at the 4th position.
5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains an iodine atom and a methyl group, offering different reactivity and applications .
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical properties and applications.
Properties
Molecular Formula |
C6H4ClN3O |
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Molecular Weight |
169.57 g/mol |
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol |
InChI |
InChI=1S/C6H4ClN3O/c7-5-4-3(11)1-8-6(4)10-2-9-5/h1-2,11H,(H,8,9,10) |
InChI Key |
NQFARXPZGJHVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)O |
Origin of Product |
United States |
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